

1,3-Dimethoxybenzene-D10 physical and chemical characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethoxybenzene-D10

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An In-depth Technical Guide to 1,3-Dimethoxybenzene-D10

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxybenzene-D10 is the deuterated analogue of 1,3-dimethoxybenzene, a member of the dimethoxybenzene class of organic compounds. In this isotopologue, all ten hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative analyses using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to effectively mimic the analyte's behavior during analytical procedures, thus improving the accuracy and precision of quantitative measurements.^{[2][3]}

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1,3-Dimethoxybenzene-D10**, along with detailed experimental protocols for its analysis and a summary of its applications.

Physical and Chemical Characteristics

Precise experimental data for the physical and chemical properties of **1,3-Dimethoxybenzene-D10** are not readily available in the literature. However, the properties of its non-deuterated analogue, 1,3-Dimethoxybenzene, serve as a close approximation due to the minimal impact of deuterium substitution on most bulk physical properties.

Table 1: General and Isotopic Properties of **1,3-Dimethoxybenzene-D10**

Property	Value	Source
Chemical Name	1,3-Dimethoxybenzene-d10	-
Synonym(s)	m-Dimethoxybenzene-d10, Resorcinol Dimethyl Ether-d10	[4]
Molecular Formula	C ₆ D ₄ (OCD ₃) ₂	[4]
Molecular Weight	148.23 g/mol	[4]
CAS Number	340257-57-0	[4]
Isotopic Enrichment	≥99 atom % D	[4]

Table 2: Physical Properties of 1,3-Dimethoxybenzene (Non-Deuterated Analogue)

Property	Value	Source
Appearance	Clear, colorless to pale yellow liquid	[5]
Density	1.055 g/mL at 25 °C	[6]
Boiling Point	85-87 °C at 7 mmHg	[6]
Melting Point	-52 °C	[7]
Flash Point	88 °C (closed cup)	[6]
Refractive Index	n _{20/D} 1.524	[6]
Solubility	Insoluble in water	[5]
Storage	Store at room temperature in a tightly closed container, protected from light.	[4][5]
Stability	Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years.	[4]

Experimental Protocols

The primary application of **1,3-Dimethoxybenzene-D10** is as an internal standard. Below are representative protocols for its use in quantitative analysis by GC-MS and for its characterization by NMR spectroscopy.

Protocol 1: Quantitative Analysis of Aromatic Compounds using 1,3-Dimethoxybenzene-D10 as an Internal Standard by GC-MS

This protocol provides a general procedure for the quantification of a target aromatic analyte in a sample matrix.

1. Materials and Reagents:

- Target analyte standard
- **1,3-Dimethoxybenzene-D10** (internal standard)
- High-purity solvent (e.g., dichloromethane, hexane)
- Sample matrix (e.g., soil, water, biological fluid)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Preparation of Standard Solutions:

- Stock Solutions: Prepare individual stock solutions of the target analyte and **1,3-Dimethoxybenzene-D10** in the chosen solvent at a concentration of, for example, 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into the sample matrix extract to achieve a range of concentrations that bracket the expected sample concentrations.
- Internal Standard Spiking Solution: Prepare a working solution of **1,3-Dimethoxybenzene-D10** at a fixed concentration.

3. Sample Preparation:

- Extract the target analyte from the sample matrix using an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction).
- Add a precise volume of the internal standard spiking solution to all samples, calibration standards, and quality control samples.

4. GC-MS Analysis:

- GC Conditions:
 - Column: A suitable capillary column for aromatic compound analysis (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness).[8]
 - Injection Mode: Splitless.[8]

- Temperature Program: Optimize the temperature program to achieve good separation of the analyte and internal standard. A typical program might start at a low temperature, ramp to a higher temperature, and hold.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both the analyte and **1,3-Dimethoxybenzene-D10**.

5. Data Analysis:

- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the calibration curve.

Protocol 2: Characterization by Deuterium NMR (^2H NMR) Spectroscopy

This protocol outlines the general steps for acquiring a deuterium NMR spectrum of **1,3-Dimethoxybenzene-D10** to confirm its identity and isotopic enrichment.

1. Materials and Reagents:

- **1,3-Dimethoxybenzene-D10**
- Non-deuterated NMR solvent (e.g., chloroform, benzene)
- NMR spectrometer equipped for deuterium detection

2. Sample Preparation:

- Dissolve an appropriate amount of **1,3-Dimethoxybenzene-D10** in the non-deuterated solvent in an NMR tube. The use of a non-deuterated solvent is unconventional but necessary for observing the deuterium signal of the analyte.^[9]

3. NMR Data Acquisition:

- Acquire the ^2H NMR spectrum. Due to the low magnetogyric ratio of deuterium, a longer acquisition time may be required to achieve a good signal-to-noise ratio.[9] The experiment is typically run in unlocked mode, and shimming is performed manually.[9]

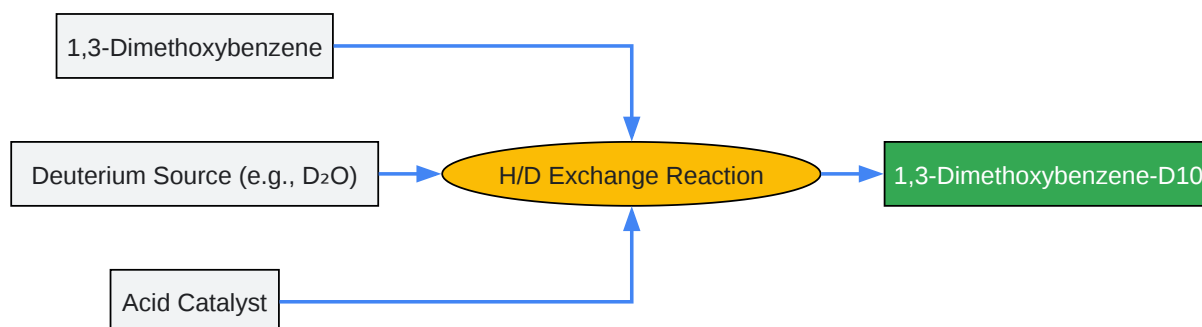
4. Data Analysis:

- Process the spectrum to identify the deuterium signals. The chemical shifts will be similar to the proton signals in the ^1H NMR spectrum of the non-deuterated analogue.
- The number and integration of the signals can be used to confirm the positions of deuteration and assess the isotopic enrichment.

Visualizations

Synthetic Pathway

A potential synthetic route to **1,3-Dimethoxybenzene-D10** involves the deuteration of 1,3-dimethoxybenzene. This can be achieved through various methods, including acid-catalyzed H/D exchange with a deuterium source like D_2O .

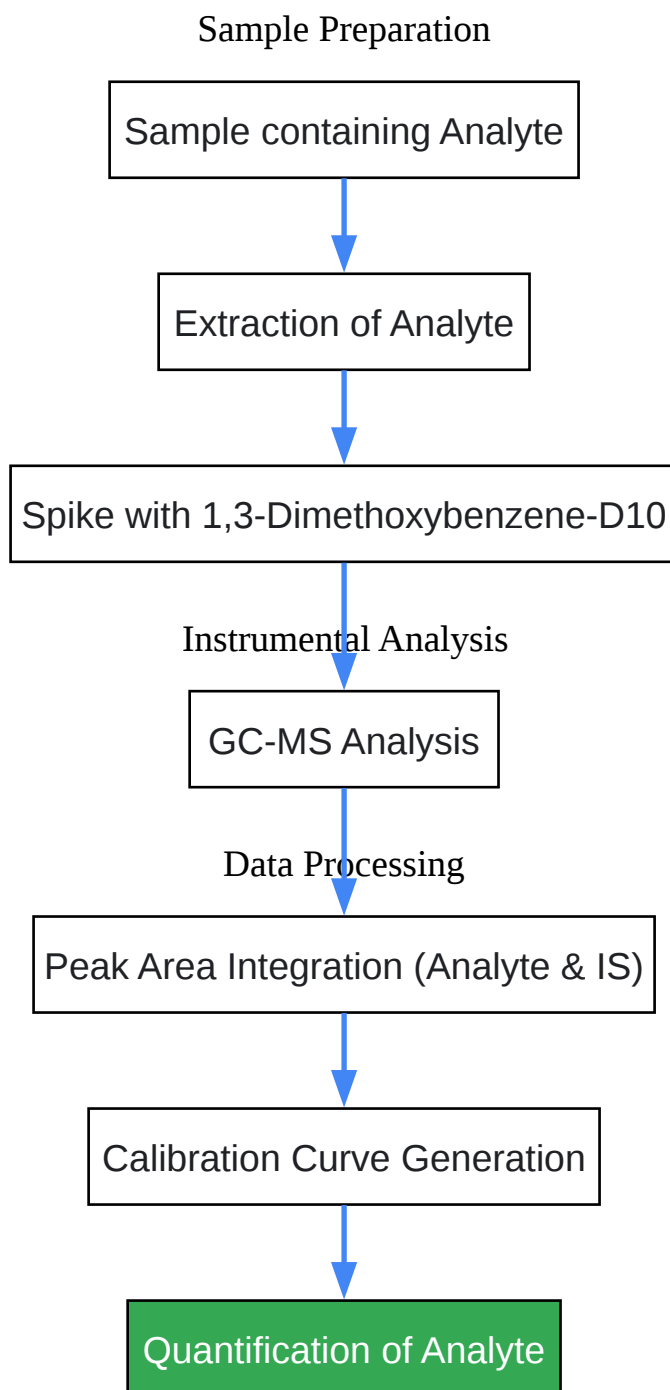


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Caption: Proposed synthesis of **1,3-Dimethoxybenzene-D10**.

Analytical Workflow

The following diagram illustrates a typical workflow for the use of **1,3-Dimethoxybenzene-D10** as an internal standard in a quantitative GC-MS analysis.



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Caption: Workflow for quantitative analysis using an internal standard.

Metabolic Fate

While specific metabolic studies on **1,3-Dimethoxybenzene-D10** are not available, the biotransformation of the non-deuterated analogue provides insights. The metabolism of aromatic compounds typically involves Phase I reactions, such as oxidation mediated by cytochrome P450 enzymes, followed by Phase II conjugation reactions to increase water solubility and facilitate excretion.^[10] For 1,3-dimethoxybenzene, metabolic pathways could involve O-demethylation to form hydroxylated metabolites, which can then be conjugated. The deuteration in **1,3-Dimethoxybenzene-D10** can potentially alter the rate of metabolism (the kinetic isotope effect), which is a key consideration in drug development and metabolic studies.

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- To cite this document: BenchChem. [1,3-Dimethoxybenzene-D10 physical and chemical characteristics]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1460104#1-3-dimethoxybenzene-d10-physical-and-chemical-characteristics>]

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